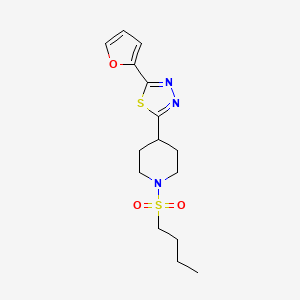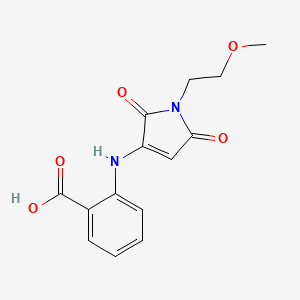
1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone" is a chemical entity that belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. The pyridinyl group attached to the isoxazole ring and the ethanone moiety suggests that the compound may exhibit interesting chemical and pharmacological properties. The papers provided discuss various related compounds with similar structural features, such as substituted pyridinyl groups and ethanone functionalities, which have been investigated for their molecular structure, synthesis, and biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions and the use of hydrazide precursors. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was achieved by reacting a hydrazide with carbon disulfide and potassium hydroxide in ethanol . Another example is the synthesis of various substituted 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones, which involved cyclization of an isonitonohydrazide derivative . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been studied using various computational methods and compared with experimental data such as X-ray diffraction (XRD). The geometrical parameters obtained from these studies are generally in good agreement with the experimental data, indicating the reliability of the computational methods used . The molecular electrostatic potential (MEP) analysis of these compounds reveals the distribution of electron density across the molecule, which is important for understanding its reactivity .
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored through molecular docking studies, which suggest potential inhibitory activity against certain enzymes, indicating possible applications as anti-neoplastic agents . The presence of functional groups such as the carbonyl group in the ethanone moiety and the pyridinyl group in the isoxazole ring are likely to influence the chemical reactivity of "this compound" as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as FT-IR, NMR, and MS, along with elemental analysis . These compounds exhibit various degrees of antimicrobial and antifungal activities, which are quantified using minimum inhibitory concentration (MIC) values . The electrochemical properties of some derivatives have also been investigated, revealing their potential as electrochromic materials . These studies provide a foundation for predicting the properties of "this compound" and its potential applications.
Applications De Recherche Scientifique
Propriétés chimiques et stockage
Ce composé a une masse moléculaire de 188,19 et son nom IUPAC est 1-[3-(4-pyridinyl)-5-isoxazolyl]ethanone . Il s'agit d'une substance solide qui doit être stockée sous scellé dans des conditions sèches à des températures comprises entre 2 et 8 °C .
Informations de sécurité
Le composé a été classé dans la catégorie de danger GHS07. Il porte le signalement « Avertissement » et comporte les mentions de danger H302, H312 et H332 . Les mesures de précaution comprennent l'évitement de l'inhalation de poussière/fumées/gaz/brouillard/vapeurs/aérosols et le lavage minutieux après manipulation .
Étude pharmacocinétique
Dans une étude pharmacocinétique chez le rat, ce composé a montré une biodisponibilité orale de 51 % avec une exposition systémique élevée (ASC) de 1426 ng × h/mL et une concentration plasmatique maximale (Cmax) de 1620 ng/mL .
Inhibiteur de l'ALK5
Le composé a été identifié comme un inhibiteur de l'ALK5 hautement puissant, sélectif et biodisponible par voie orale . L'ALK5 est un type de kinase, et les inhibiteurs de cette enzyme ont des applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer et la fibrose.
Propriétés électrochimiques
Le composé a été étudié pour ses propriétés électrochimiques . Des modifications de ses propriétés spectrales ont été observées lors de l'application d'une tension permanente, suggérant des applications potentielles dans les dispositifs électrochromes .
Simulation de dynamique moléculaire
Ambeed a réalisé une simulation de dynamique moléculaire en 3D de ce composé, améliorant notre compréhension de sa stéréochimie, de son isomérie, de son hybridation et de ses orbitales .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
1-(3-pyridin-4-yl-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7(13)10-6-9(12-14-10)8-2-4-11-5-3-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDOFHYDVBZTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)
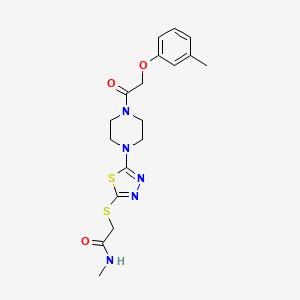
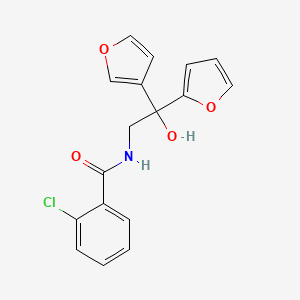
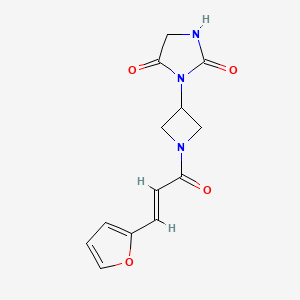
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)
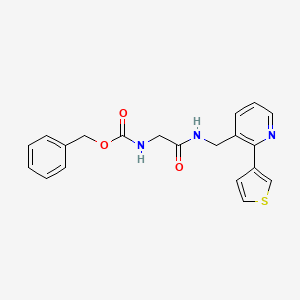
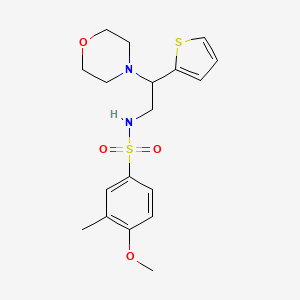
![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)
![2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2503067.png)
